Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a synthetic cyclic peptide designed as an analog of the Arg-Gly-Asp (RGD) sequence. The RGD motif is found in various extracellular matrix proteins, including fibronectin, vitronectin, and fibrinogen, playing a crucial role in cell adhesion and signaling by interacting with integrin receptors on cell surfaces [ [], [] ].
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) exhibits a high affinity for the αvβ3 integrin, a receptor overexpressed in many tumor types and involved in angiogenesis [ [], [], [] ]. This selectivity makes the peptide a valuable tool in scientific research, particularly in developing targeted therapies and imaging agents for cancer and other diseases.
Synthesis Analysis
The synthesis of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is typically achieved using solid-phase peptide synthesis (SPPS) [ [], [] ]. This widely used technique involves stepwise addition of protected amino acids to a solid support, followed by cyclization and cleavage from the resin.
Molecular Structure Analysis
Potential Reactions:
Side Chain Modifications: The amino acid side chains of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) offer sites for chemical modifications. For example, the lysine side chain can be used to attach fluorescent labels, chelating agents for radiolabeling, or linkers for conjugation to other molecules [ [], [], [], [] ].
Ring Opening: Under specific conditions, the cyclic peptide can undergo ring opening. This reaction can be exploited for designing prodrugs that are activated upon reaching the target site [ [], [] ].
Mechanism of Action
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) primarily acts by binding to the αvβ3 integrin with high affinity and specificity [ [], [] ]. This binding disrupts normal integrin function, impacting various cellular processes, including:
Cell Adhesion and Migration: Integrins mediate cell attachment to the extracellular matrix. Blocking αvβ3 with Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) can inhibit tumor cell adhesion, migration, and invasion [ [], [] ].
Angiogenesis: The αvβ3 integrin plays a critical role in angiogenesis, the formation of new blood vessels. By targeting αvβ3, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) can inhibit tumor angiogenesis, hindering tumor growth and progression [ [], [], [], [] ].
Applications
Targeted Drug Delivery: The peptide can be conjugated to drugs or drug carriers to deliver them specifically to tumor cells expressing αvβ3 integrin, enhancing therapeutic efficacy and minimizing side effects [ [], [] ].
Molecular Imaging: By attaching imaging agents like radioisotopes (e.g., 99mTc) or fluorescent dyes to Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), researchers can visualize αvβ3 integrin expression in vivo, enabling the detection and monitoring of tumors and other pathologies [ [], [], [] ].
Studying Cell Adhesion and Signaling: The peptide serves as a valuable tool for investigating the role of αvβ3 integrin in cell adhesion, migration, and signal transduction pathways [ [] ].
Developing Anti-Angiogenic Therapies: The ability of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) to inhibit αvβ3 integrin-mediated angiogenesis makes it a promising candidate for developing anti-angiogenic therapies for cancer and other diseases [ [], [] ].
Related Compounds
Cyclo[Arg-Gly-Asp-D-Tyr-Lys(PZ)]
Compound Description: This cyclic RGD analog features a Lys residue modified with a pyrazolyl group (PZ = 3,5-Me2-pz(CH2)2N((CH2)3COOH)(CH2)2NH2). This modification allows for radiolabeling with [99mTc(CO)3(H2O)3]+, facilitating its use in imaging studies targeting the αvβ3 integrin receptor. In vitro and in vivo studies demonstrated its high radiolabeling yield, specific binding to the αvβ3 receptor, and rapid clearance from the body. []
Relevance: This compound shares the cyclic structure and the core RGD sequence with Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). The primary difference lies in replacing Ala with Gly and incorporating a pyrazolyl group for radiolabeling. []
Cyclo(Arg-Gly-Asp-d-Tyr-Lys) (cRGDyK)
Compound Description: This cyclic pentapeptide, often abbreviated as cRGDyK, is a well-established ligand for targeting the αvβ3 integrin receptor. Studies frequently utilize cRGDyK as a model compound for evaluating novel radiolabeling techniques and investigating integrin-targeting strategies. []
Relevance: This compound shares the cyclic structure and the RGD motif with Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). The key difference lies in replacing Ala with Gly, reflecting a minor structural modification within the cyclic peptide backbone. []
Cyclo(-Arg(Mtr)-Gly-Asp(But)-Ser(But)-Lys(Boc)-)
Compound Description: This cyclic pentapeptide incorporates several protecting groups (Mtr, But, Boc) on the Arg, Asp, Ser, and Lys side chains, respectively. This compound was designed as a conformationally constrained analog of the fibronectin adhesion domain, aiming to elucidate the structural features contributing to its biological activity. []
Relevance: Although lacking the complete RGD sequence, this compound shares the cyclic structure and features the Arg-Gly-Asp motif, similar to Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). The key differences include substituting D-Tyr with Ser, replacing Ala with Gly, and incorporating protecting groups for conformational constraint and synthetic purposes. []
Cyclo(MePhe-Leu-Asp-Val-d-Arg-d-Arg) (ZD7349)
Compound Description: This cyclic hexapeptide, known as ZD7349, acts as a potent and selective inhibitor of very late antigen-4 (VLA-4, α4β1 integrin). It effectively blocks VLA-4-mediated cell adhesion and demonstrates efficacy in animal models of inflammation. Notably, ZD7349 displays favorable properties for depot formulation, a desirable characteristic for therapeutic development. []
Relevance: While not directly containing the RGD motif, ZD7349 belongs to a broader class of cyclic peptides designed for integrin targeting, similar to Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). Both compounds share a cyclic structure and incorporate D-amino acids (D-Tyr in the target compound, D-Arg in ZD7349) to enhance stability and potentially improve pharmacokinetic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-(methylamino)-1-phenylpentan-1-one is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.